Cas no 796874-99-2 ((2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile)

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile structure
796874-99-2 structure
商品名:(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
CAS番号:796874-99-2
MF:C20H25N3O2
メガワット:339.431404829025
CID:4742649
PubChem ID:329825230

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile 化学的及び物理的性質

名前と識別子

    • (2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
    • 4an0
    • KYP 2047
    • BDBM50155838
    • 4-phenylbutanoyl-l-prolyl-2(s)-cyanopyrrolidine
    • Q27453163
    • (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile
    • (S)-1-((S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile
    • (S)-1-[(S)-1-(4-Phenyl-butyryl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile
    • KYP-2047
    • (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile (ACI)
    • 796874-99-2
    • 8J78D7C2FJ
    • KYP-2047, >=95% (HPLC)
    • (2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile
    • G90135
    • KYP 2047;KYP2047
    • HY-100475
    • UNII-8J78D7C2FJ
    • KYP2047
    • DA-64812
    • 2-Pyrrolidinecarbonitrile, 1-(((2S)-1-(1-oxo-4-phenylbutyl)-2-pyrrolidinyl)carbonyl)-, (2S)-
    • EX-A2764
    • CS-0019113
    • CHEMBL189620
    • (2S)-1-(((2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl)carbonyl)-2-pyrrolidinecarbonitrile
    • KYP-2047796874-99-2
    • (S)-1-((4-Phenylbutanoyl)-L-prolyl)pyrrolidine-2-carbonitrile
    • KYP-2047?
    • AKOS040759479
    • WGB87499
    • 1-(1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile
    • TS-09865
    • MDL: MFCD22201003
    • インチ: 1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1
    • InChIKey: SPXFAUXQZWJGCJ-ROUUACIJSA-N
    • ほほえんだ: O=C([C@@H]1CCCN1C(CCCC1C=CC=CC=1)=O)N1CCC[C@H]1C#N

計算された属性

  • せいみつぶんしりょう: 339.194677g/mol
  • どういたいしつりょう: 339.194677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 339.4g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 64.4

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC10669-100mg
KYP-2047
796874-99-2 >98%
100mg
$750.0 2023-09-15
DC Chemicals
DC10669-250mg
KYP-2047
796874-99-2 >98%
250mg
$1400.0 2023-09-15
1PlusChem
1P01KZ5Y-10mg
KYP-2047;796874-99-2
796874-99-2 99%
10mg
$247.00 2024-04-21
Aaron
AR01KZEA-25mg
KYP-2047;796874-99-2
796874-99-2 98%
25mg
$222.00 2025-02-12
1PlusChem
1P01KZ5Y-50mg
KYP-2047;796874-99-2
796874-99-2 99%
50mg
$632.00 2024-04-21
MedChemExpress
HY-100475-5mg
KYP-2047
796874-99-2 99.68%
5mg
¥1300 2024-07-21
MedChemExpress
HY-100475-10mg
KYP-2047
796874-99-2 99.68%
10mg
¥1900 2024-07-21
1PlusChem
1P01KZ5Y-100mg
KYP-2047;796874-99-2
796874-99-2 KYP-2047 ≥98% (HPLC)
100mg
$588.00 2023-12-16
1PlusChem
1P01KZ5Y-250mg
KYP-2047;796874-99-2
796874-99-2 KYP-2047 ≥98% (HPLC)
250mg
$788.00 2023-12-16
Aaron
AR01KZEA-250mg
KYP-2047;796874-99-2
796874-99-2 98%
250mg
$1076.00 2025-02-12

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
1.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
2.2 Reagents: Water
リファレンス
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

合成方法 2

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  2 h, 67 °C; 15 min, 67 °C → 90 °C
2.1 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  rt; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
3.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
4.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
4.2 Reagents: Water
リファレンス
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
1.2 Reagents: Water
リファレンス
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

合成方法 4

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  17 h, 0 °C
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Water
リファレンス
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

合成方法 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  1 h, 70 °C
1.2 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  0 °C; 21 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  17 h, 0 °C
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.2 Reagents: Water
リファレンス
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water
リファレンス
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
2.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
3.2 Reagents: Water
リファレンス
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Raw materials

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:796874-99-2)(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
A1241838
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):237/351/526/860